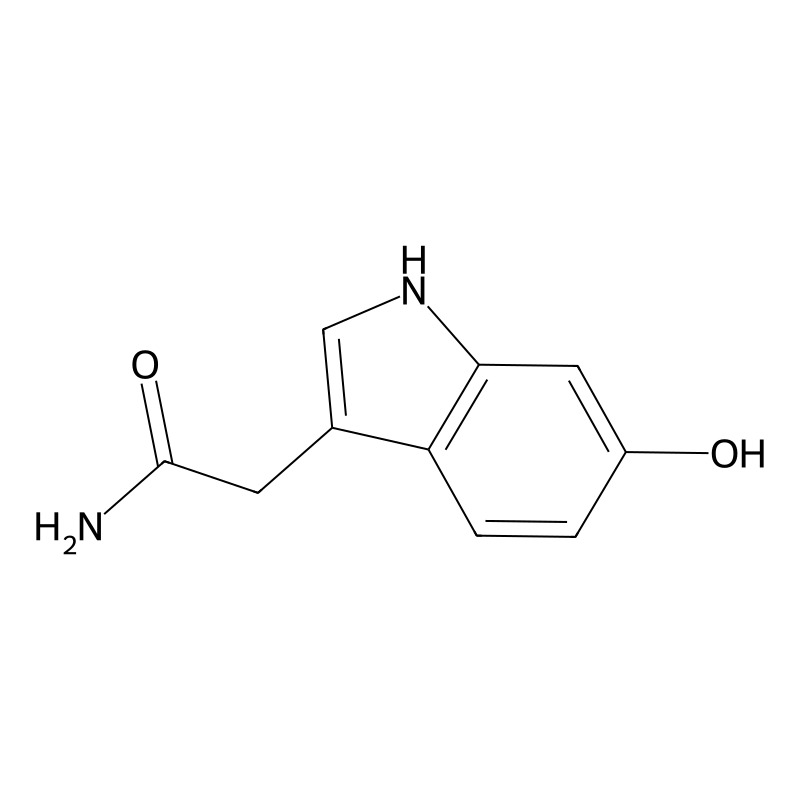

6-hydroxy-1H-indole-3-acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Structure and Properties

6-hydroxy-1H-indole-3-acetamide (6-OHIA) is a molecule containing indole, a bicyclic aromatic organic compound. 6-OHIA possesses a hydroxyl group (OH) attached to the sixth carbon position and an amide functional group attached to the third nitrogen position of the indole ring.

Potential Research Applications

Research into 6-OHIA is ongoing, but limited. Some scientific studies suggest potential for 6-OHIA to play a role in various biological processes, but more investigation is needed.

- Enzyme Inhibition: Some studies have explored the potential for 6-OHIA to inhibit specific enzymes [1].

6-Hydroxy-1H-indole-3-acetamide is a chemical compound that belongs to the indole family, characterized by its unique structure featuring a hydroxyl group at the 6-position and an acetamide substituent at the 3-position of the indole ring. Its molecular formula is , and it has been identified in various biological sources, including certain fungi like Agrocybe cylindracea and Cyclocybe cylindracea . This compound is of interest due to its potential applications in medicinal chemistry and its role in biological systems.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, which may further react with nucleophiles.

- Nucleophilic Substitution: The acetamide group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in reactions with carbonyl compounds to form imines or other condensation products .

These reactions illustrate the compound's versatility as a synthetic intermediate.

Research indicates that 6-hydroxy-1H-indole-3-acetamide exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on neurotransmitter systems, particularly in relation to serotonin pathways. Compounds within the indole family are often associated with various pharmacological properties, including antioxidant and neuroprotective effects .

Several methods have been developed for synthesizing 6-hydroxy-1H-indole-3-acetamide:

- Direct Hydroxylation: Starting from indole derivatives, hydroxylation at the 6-position can be achieved using oxidizing agents.

- Acetamide Formation: The introduction of the acetamide group can be accomplished through reaction with acetic anhydride or acetyl chloride under basic conditions.

- Catalyst-Free Synthesis: Recent studies have reported catalyst-free methods that involve the condensation of cyclohexadienones with primary amines to yield 6-hydroxy indoles .

These methods highlight the compound's accessibility for research and development purposes.

6-Hydroxy-1H-indole-3-acetamide has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting neurological disorders.

- Research Tool: It can be utilized in studies investigating indole derivatives' effects on biological systems.

- Agricultural Chemistry: Its presence in certain fungi suggests potential applications in plant growth regulation or pest control .

Studies on 6-hydroxy-1H-indole-3-acetamide interactions reveal its influence on various biological pathways. For instance, it may modulate serotonin receptors, impacting mood and cognitive functions. Additionally, research into its interactions with enzymes involved in metabolic pathways could provide insights into its pharmacokinetics and therapeutic potential .

Several compounds share structural similarities with 6-hydroxy-1H-indole-3-acetamide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Contains a carboxymethyl substituent | Major plant hormone involved in growth regulation |

| 5-Hydroxyindole-3-acetamide | Hydroxyl group at the 5-position | Exhibits different biological activities than 6-hydroxy derivative |

| Tryptamine | Contains an amine group | Precursor to many bioactive compounds including serotonin |

| Serotonin | Indole structure with additional hydroxyl groups | Neurotransmitter implicated in mood regulation |

The uniqueness of 6-hydroxy-1H-indole-3-acetamide lies in its specific position of substitution and resultant biological activities, distinguishing it from other indole derivatives.

6-Hydroxy-1H-indole-3-acetamide was first isolated in 1997 from the edible mushroom Agrocybe cylindracea (syn. Cyclocybe cylindracea), a species historically used in traditional Chinese medicine for its diuretic and anti-inflammatory properties. The discovery occurred during a systematic investigation of fungal metabolites with free radical scavenging activity. Researchers identified this compound alongside 6-hydroxy-1H-indole-3-carboxaldehyde through methanol extraction and chromatographic separation techniques. Its structural elucidation was achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a unique substitution pattern on the indole nucleus.

Nomenclature and Classification

The compound is systematically classified as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-Hydroxy-1H-indol-3-yl)acetamide |

| CAS Registry Number | 192184-73-9 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| SMILES | NC(=O)CC1=CNC2=C1C=CC(O)=C2 |

| InChI Key | PGXXGODNTPWQHZ-UHFFFAOYSA-N |

Classified as a hydroxyindole derivative, it belongs to the broader category of indole alkaloids. Its structural features include:

- A bicyclic indole scaffold

- Hydroxyl group at position 6

- Acetamide substituent at position 3

The compound is listed in the Human Metabolome Database (HMDB0031173) and NPASS natural product database (NPC46580).

Position in Hydroxyindole Family of Compounds

Hydroxyindoles represent a critical subclass of indole derivatives with diverse biological activities. The table below compares 6-hydroxy-1H-indole-3-acetamide with related compounds:

The C6 hydroxyl group in 6-hydroxy-1H-indole-3-acetamide enhances its antioxidant potential compared to C5-substituted analogs, while the acetamide moiety improves metabolic stability relative to carboxylic acid derivatives.

Molecular Structure and Conformational Analysis

The molecular structure of 6-hydroxy-1H-indole-3-acetamide is characterized by an indole core structure with a hydroxyl group positioned at the sixth carbon and an acetamide functional group attached to the third carbon position [1]. The compound belongs to the class of organic compounds known as hydroxyindoles, which are characterized by an indole moiety carrying a hydroxyl group [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-(6-hydroxy-1H-indol-3-yl)acetamide [1] [2].

The structural framework consists of a benzopyrrole ring system with specific substitution patterns that define its chemical behavior [1]. The presence of both the hydroxyl group and the acetamide functionality creates opportunities for diverse intermolecular interactions, including hydrogen bonding capabilities [4]. The indole nitrogen atom at position 1 remains unsubstituted, maintaining the characteristic hydrogen bonding donor properties of the indole ring system [1].

Conformational analysis reveals that the compound adopts a relatively planar configuration due to the aromatic nature of the indole core [4]. The acetamide side chain at position 3 introduces flexibility to the molecule, allowing for rotational freedom around the carbon-carbon bond connecting the indole ring to the acetamide group [4]. This conformational flexibility contributes to the compound's ability to interact with various biological targets and participate in diverse chemical reactions [15].

The molecular geometry is stabilized by intramolecular interactions between the hydroxyl group and the aromatic system, as well as potential hydrogen bonding interactions involving the acetamide functionality [4]. These structural features contribute to the compound's stability and influence its physical and chemical properties [1].

Physical Properties

Molecular Weight and Formula

The molecular formula of 6-hydroxy-1H-indole-3-acetamide is C₁₀H₁₀N₂O₂ [1] [2]. The compound has an average molecular weight of 190.1986 daltons, with a monoisotopic molecular weight of 190.074227574 daltons [1]. The Chemical Abstracts Service registry number for this compound is 192184-73-9 [1] [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] [2] |

| Average Molecular Weight | 190.1986 Da | [1] |

| Monoisotopic Molecular Weight | 190.074227574 Da | [1] |

| Chemical Abstracts Service Number | 192184-73-9 | [1] [2] |

The molecular composition includes ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The heavy atom count is fourteen, contributing to the compound's molecular complexity and influencing its interaction patterns with other molecules [11].

Solubility Parameters

The solubility characteristics of 6-hydroxy-1H-indole-3-acetamide are influenced by its polar functional groups and aromatic structure [9]. The presence of the hydroxyl group at position 6 and the acetamide functionality contribute to the compound's polar character, enhancing its solubility in polar solvents [9]. The compound demonstrates enhanced solubility in polar solvents due to its ability to form hydrogen bonds with solvent molecules [9].

Based on structural analogies with related indole derivatives, the compound shows moderate solubility in organic solvents such as dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [10]. The solubility profile is characterized by limited water solubility due to the hydrophobic nature of the indole ring system, while showing improved dissolution in polar organic solvents [9] [10].

The compound's solubility behavior is enhanced by the polar characteristics imparted by the hydroxyl and acetamide groups, which facilitate hydrogen bonding interactions with appropriate solvent systems [9]. Temperature-dependent solubility improvements can be achieved through warming and ultrasonic treatment, as observed with structurally related compounds [10].

Stability Characteristics

The stability profile of 6-hydroxy-1H-indole-3-acetamide is influenced by environmental factors including temperature, light exposure, and atmospheric conditions [8] [10]. Storage recommendations for structurally similar indole derivatives suggest maintaining the compound under sealed, dry conditions at temperatures between 2-8°C to preserve stability [8] [10].

The compound exhibits sensitivity to oxidative conditions due to the presence of the phenolic hydroxyl group, which can undergo oxidation reactions under certain conditions [8]. The acetamide functionality provides additional stability through resonance stabilization, contributing to the overall structural integrity of the molecule [1].

Long-term stability is enhanced when the compound is stored in desiccated conditions at temperatures below -20°C, following protocols established for related indole derivatives [10]. The crystalline form of the compound, when properly stored, can maintain stability for extended periods under appropriate conditions [8] [10].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 6-hydroxy-1H-indole-3-acetamide through characteristic chemical shift patterns [26] [27]. The compound exhibits distinctive proton nuclear magnetic resonance signals that correspond to its specific structural features [26]. The aromatic proton regions typically appear in the range of 6.5-8.0 parts per million, with the indole protons showing characteristic coupling patterns [25].

The hydroxyl proton signal appears as a broad singlet in the downfield region, typically around 9-11 parts per million, depending on the solvent system and concentration [25]. The acetamide protons contribute distinctive signals, with the methylene group adjacent to the indole ring appearing as a singlet around 3.5-4.0 parts per million [25].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 110-140 parts per million range [25]. The carbonyl carbon of the acetamide group typically resonates around 170-180 parts per million, characteristic of amide functionality [25]. The methylene carbon connecting the indole ring to the acetamide group appears in the aliphatic region around 30-40 parts per million [25].

Mass Spectrometry

Mass spectrometric analysis of 6-hydroxy-1H-indole-3-acetamide provides molecular weight confirmation and fragmentation pattern information [3] [4]. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of the compound [3]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that provide structural confirmation [3].

Predicted collision cross section values have been calculated for various adduct forms of the compound [4]. The protonated molecular ion [M+H]⁺ shows a predicted collision cross section of 138.3 Ų, while the sodium adduct [M+Na]⁺ exhibits a value of 147.7 Ų [4]. These values are useful for identification purposes in ion mobility spectrometry applications [4].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₁₀H₁₀N₂O₂ [4]. The precise mass measurement capabilities enable differentiation from isomeric compounds and provide confidence in structural assignments [4].

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 191.08151 | 138.3 |

| [M+Na]⁺ | 213.06345 | 147.7 |

| [M-H]⁻ | 189.06695 | 139.3 |

| [M+NH₄]⁺ | 208.10805 | 157.8 |

Infrared Spectroscopy

Infrared spectroscopy of 6-hydroxy-1H-indole-3-acetamide reveals characteristic absorption bands corresponding to its functional groups [26] [27]. The hydroxyl group typically exhibits a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of O-H stretching vibrations [19]. The presence of the acetamide functionality contributes characteristic bands in the carbonyl region around 1650-1680 cm⁻¹ for the C=O stretching vibration [19].

The indole N-H stretching vibration appears in the 3300-3500 cm⁻¹ region, often overlapping with the hydroxyl absorption [19]. Aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching from the methylene group appears around 2800-3000 cm⁻¹ [19].

The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the indole ring system and the specific substitution pattern [19]. These bands provide detailed structural information and can be used for compound identification and purity assessment [19].

Structural Relationship to Other Indole Derivatives

6-Hydroxy-1H-indole-3-acetamide shares structural similarities with various naturally occurring and synthetic indole derivatives [15] [16]. The compound belongs to the broader family of hydroxyindoles, which includes compounds such as 5-hydroxyindole and other positionally isomeric hydroxyindole derivatives [16] [17]. The positioning of the hydroxyl group at the sixth carbon distinguishes it from the more commonly studied 5-hydroxyindole derivatives [16].

Structurally related compounds include 6-hydroxy-1H-indole-3-carboxaldehyde, which differs only in the nature of the substituent at position 3 [26] [27]. Both compounds were isolated from the same natural source, Agrocybe cylindracea, and exhibit similar free radical scavenging properties [26] [27]. The acetamide functionality in 6-hydroxy-1H-indole-3-acetamide provides different chemical reactivity compared to the aldehyde group in the related compound [26].

The compound also shows structural relationships to other indole-3-acetamide derivatives that lack the hydroxyl substitution [14] [20]. Indole-3-acetamide itself serves as the parent compound, with the addition of the hydroxyl group at position 6 conferring additional chemical and biological properties [14] [20]. The melting point of the parent indole-3-acetamide is reported as 148-150°C, providing a reference point for comparison [20].

| Compound | Structural Features | Melting Point | Biological Activity |

|---|---|---|---|

| 6-Hydroxy-1H-indole-3-acetamide | Hydroxyl at position 6, acetamide at position 3 | Not reported | Free radical scavenging [26] |

| 6-Hydroxy-1H-indole-3-carboxaldehyde | Hydroxyl at position 6, aldehyde at position 3 | Not reported | Free radical scavenging [26] |

| Indole-3-acetamide | Acetamide at position 3, no hydroxyl | 148-150°C [20] | Various biological activities [20] |

The hydroxyl substitution pattern influences the electronic properties of the indole ring system, affecting both chemical reactivity and biological activity profiles [15] [16]. Structure-activity relationships within the indole derivative family demonstrate the importance of specific substitution patterns in determining biological efficacy [15]. The combination of hydroxyl and acetamide functionalities creates a unique chemical environment that distinguishes this compound from other members of the indole family [15] [16].